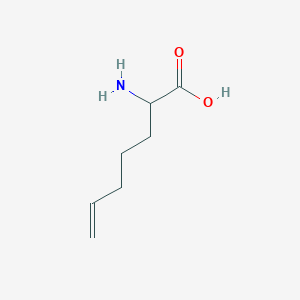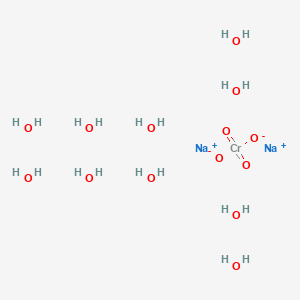
Chromic acid, disodium salt, decahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromic acid, disodium salt, decahydrate is a chemical compound with the molecular formula Na2Cr2O7.10H2O. It is a bright orange crystalline solid that is highly soluble in water. Chromic acid, disodium salt, decahydrate is widely used in various scientific research applications due to its oxidizing properties.
作用机制
Chromic acid, disodium salt, decahydrate acts as an oxidizing agent by transferring oxygen atoms to other molecules. The mechanism of action involves the reduction of chromic acid to chromium(III) oxide, which releases oxygen. The released oxygen then reacts with the target molecule, causing oxidation.
生化和生理效应
Chromic acid, disodium salt, decahydrate is highly toxic and can cause severe skin and eye irritation. It can also cause respiratory and gastrointestinal problems if ingested or inhaled. Exposure to chromic acid, disodium salt, decahydrate can lead to respiratory failure, liver and kidney damage, and even death.
实验室实验的优点和局限性
Chromic acid, disodium salt, decahydrate is a powerful oxidizing agent that is commonly used in organic synthesis. It is highly effective in oxidizing alcohols and aldehydes, and it is also used in the manufacturing of dyes and photographic chemicals. However, due to its highly toxic nature, it must be handled with extreme caution in the laboratory.
未来方向
There are several future directions for the use of chromic acid, disodium salt, decahydrate in scientific research. One potential area of research is the development of safer and more efficient oxidizing agents for use in organic synthesis. Another area of research is the development of new applications for chromic acid, disodium salt, decahydrate in the manufacturing of dyes and photographic chemicals.
Conclusion
In conclusion, chromic acid, disodium salt, decahydrate is a highly toxic but powerful oxidizing agent that is widely used in various scientific research applications. It is commonly used in organic synthesis and the manufacturing of dyes and photographic chemicals. However, due to its highly toxic nature, it must be handled with extreme caution in the laboratory. There are several future directions for the use of chromic acid, disodium salt, decahydrate in scientific research, including the development of safer and more efficient oxidizing agents and the development of new applications in the manufacturing of dyes and photographic chemicals.
合成方法
Chromic acid, disodium salt, decahydrate can be synthesized by reacting sodium dichromate with sulfuric acid. The reaction produces chromic acid, which is then neutralized with sodium hydroxide to form the disodium salt. The resulting product is then dehydrated to form the decahydrate salt.
科学研究应用
Chromic acid, disodium salt, decahydrate is widely used in various scientific research applications due to its oxidizing properties. It is commonly used as an oxidizing agent in organic synthesis, such as the oxidation of alcohols and aldehydes. It is also used in the manufacturing of dyes, pigments, and photographic chemicals.
属性
CAS 编号 |
13517-17-4 |
|---|---|
产品名称 |
Chromic acid, disodium salt, decahydrate |
分子式 |
CrH20Na2O14 |
分子量 |
342.13 g/mol |
IUPAC 名称 |
disodium;dioxido(dioxo)chromium;decahydrate |
InChI |
InChI=1S/Cr.2Na.10H2O.4O/h;;;10*1H2;;;;/q;2*+1;;;;;;;;;;;;;2*-1 |
InChI 键 |
HVQUUBAXNCAQJV-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.O.[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
O.O.O.O.O.O.O.O.O.O.[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |
其他 CAS 编号 |
13517-17-4 |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard |
相关CAS编号 |
7775-11-3 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



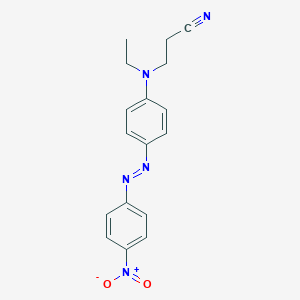
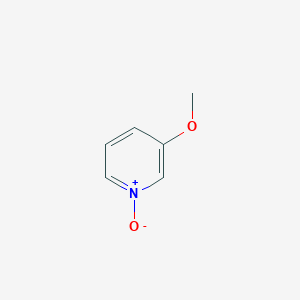
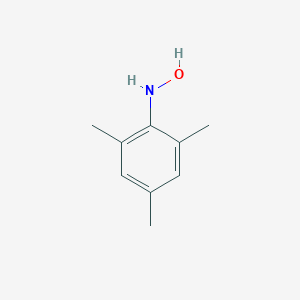
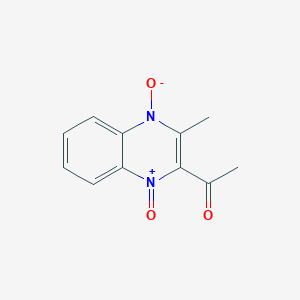
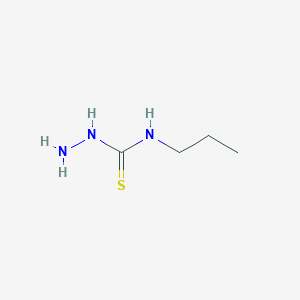
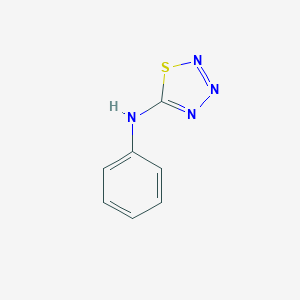
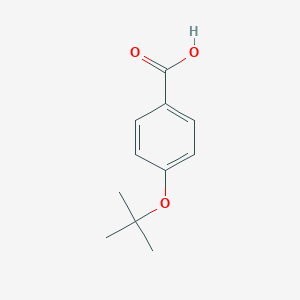
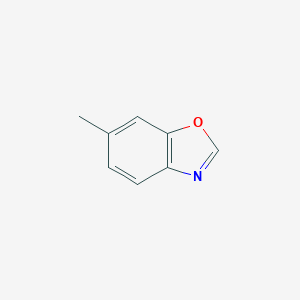
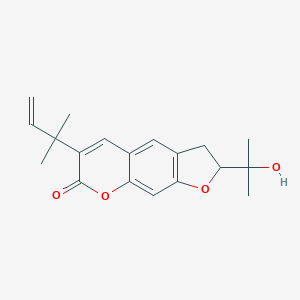


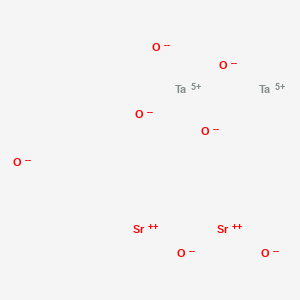
![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)
